molecular formula C2H3F3O3S B1304855 2,2,2-Trifluoroethanesulfonic acid CAS No. 1827-97-0

2,2,2-Trifluoroethanesulfonic acid

Cat. No. B1304855
CAS RN: 1827-97-0
M. Wt: 164.11 g/mol
InChI Key: XGMDYIYCKWMWLY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanesulfonic acid, also known as trifluoromethanesulfonic acid or triflic acid, is a strong acid commonly used in organic synthesis. It is characterized by its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules that can be detected and studied using spectral methods. Triflic acid is involved in a variety of chemical reactions, including electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethanesulfonic acid and its derivatives has been explored in various studies. For instance, derivatives such as potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt have been prepared, demonstrating the versatility of this compound in synthetic chemistry10. Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, indicating its utility in the synthesis of silicon-containing compounds .

Molecular Structure Analysis

The molecular structure of derivatives like methyl trifluoromethanesulfonate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation. This study provides insight into the conformational properties of covalent sulfonates and the potential functions for internal rotation around the S-O single bond .

Chemical Reactions Analysis

Triflic acid has been found to catalyze various chemical reactions efficiently. For example, it catalyzes Friedel-Crafts alkylations, providing high yields of di- or triarylmethanes . It also catalyzes the isomerization of kinetic enol derivatives to their thermodynamically favored isomers , and it has been used in the superelectrophilic Tscherniac amidomethylation of aromatics . Furthermore, triflic acid has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflic acid have been studied in various solvents. It is completely dissociated in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide, while it is associated to some extent in other solvents, particularly in methyl isobutyl ketone and acetic acid. Its strength is comparable to that of perchloric acid in all the solvents tested . Additionally, the reactions of alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) with nucleophiles in aqueous media have been studied, revealing insights into the hydrolysis and substitution mechanisms of these compounds .

Scientific Research Applications

Synthesis and Derivatives

2,2,2-Trifluoroethanesulfonic acid has been a subject of research due to its unique properties and derivatives. Eleev et al. (1978) prepared this acid along with its derivatives including potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Notably, they found that 2,2,2-Trifluoroethanesulfonyl chloride is a CH acid, which undergoes dehydrochlorination to yield a hypothetical trifluoromethylsulfonene (Eleev, Sokol'skii, & Knunyants, 1978).

Catalyst in Synthesis

Another significant application of trifluoromethanesulfonic acid derivatives is in catalysis. Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst proved especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis

Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Synthetic Applications in Chemistry

In the realm of synthetic chemistry, trifluoromethanesulfonic acid and its derivatives have found applications in various transformations. For instance, the synthesis of highly substituted oxazoles, as researched by Saito, Hyodo, and Hanzawa (2012), utilized trifluoromethanesulfonic acid as a catalyst in reactions of ketones with nitriles (Saito, Hyodo, & Hanzawa, 2012).

Safety And Hazards

2,2,2-Trifluoroethanesulfonic acid is considered hazardous. It is corrosive to the skin and eyes, and can cause respiratory system damage . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,2,2-trifluoroethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDYIYCKWMWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171320
Record name 2,2,2-Trifluoroethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethanesulfonic acid

CAS RN

1827-97-0
Record name Ethanesulfonic acid, 2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Bunyagidj, H Piotrowska… - The Journal of Organic …, 1981 - ACS Publications
S) 2Hg with 35% hydrogen peroxideat 105 C. The end product of the oxidation of mercaptans, sulfides, disulfides, sulfones, etc. is a sulfonic acid. Oxidation by potassium permanganate…
Number of citations: 31 pubs.acs.org
RK Crossland, WE Wells… - Journal of the American …, 1971 - ACS Publications
Preparations of tresyl chloride and tresylate esters have been developed. Solvolysis rates of several tresylate esters have been determined and typically appear to be about 100 times …
Number of citations: 97 pubs.acs.org
FM Houlihan, TX Neenan, E Reichmanis… - Chemistry of …, 1991 - ACS Publications
A study was made of theeffects on thermal stability of varying the substitution patterns on 2-nitrobenzyl benzenesulfonate photogenerators of acid. It was found that the thermal stability …
Number of citations: 58 pubs.acs.org
Y OHTA, K KOHDA, H KIMOTO, T OKANO… - Chemical and …, 1988 - jstage.jst.go.jp
Ethyl esters of alkanesulfonic acids, isethionic acid, trifluoromethanesulfonic acid, and 2, 2, 2-trifluoroethanesulfonic acid were synthesized and tested for inhibitory activity toward the …
Number of citations: 11 www.jstage.jst.go.jp
T OKAN, Y KAWAZOE - jlc.jst.go.jp
Ethyl esters of alkanesulfonic acids, isethionic acid, trifluoromethanesulfonic acid, and 2, 2, 2-trifluoroethanesulfonic acid were synthesized and tested for inhibitory activity toward the …
Number of citations: 0 jlc.jst.go.jp
AF Eleev, GA Sokol'skii, IL Knunyants - … of the Academy of Sciences of the …, 1978 - Springer
Conclusions 1. 2,2,2-Trifluoroethanesulfonic acid has been prepared, as well as a number of its derivatives, viz., its potassium and pyridinium salts, acid chloride, piperidide, amide, and …
Number of citations: 4 link.springer.com
T Ohta, Y Tairyo, S Takitani - Chromatographia, 1993 - Springer
A simple and sensitive ion chromatographic method for the estimation of tresyl groups on several activated supports (tresylated diol silica, tresylated Sepharose 4B and Tresyl-5PW) has …
Number of citations: 1 link.springer.com
B CHAIYUN, H PIOTROWSKA, A MH - 1981 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE NITRIQUE ACIDE! ENT SULFURE ORGANIQUE FLUOR COMPOSE ORGANIQUE HYDROLYSE OXYDATION THIOCYANATE ORGANIQUE …
Number of citations: 0 pascal-francis.inist.fr
JL Fry, RA Ott - The Journal of Organic Chemistry, 1981 - ACS Publications
(9) Brown, HC; Johannesen, RBJ Am. Chem. Soc. 1950, 72, 2934. c6h5cnYf3+ CH3CHOHCH3 not lead to theformation of a nitrilium ion by a Ritter-like route. It instead follows a route …
Number of citations: 3 pubs.acs.org
DJ Procter, CM Rayner - Synthetic Communications, 2000 - Taylor & Francis
The first synthesis (R)-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]-selenepin oxide 1 has been achieved from (R)-(+)-1,1'-bi-2-naphthol, which in turn was obtained by resolution of rac-1,1'-…
Number of citations: 15 www.tandfonline.com

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